molecular formula C7H15NO B13530069 N,3-dimethyltetrahydro-2H-pyran-4-amine

N,3-dimethyltetrahydro-2H-pyran-4-amine

Cat. No.: B13530069
M. Wt: 129.20 g/mol
InChI Key: NJGSBSHBWBRWHE-UHFFFAOYSA-N
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Description

N,3-dimethyltetrahydro-2H-pyran-4-amine: is a heterocyclic amine with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a dimethyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethyltetrahydro-2H-pyran-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of 3,3-dimethyltetrahydro-2H-pyran-4-one using an amine source and a reducing agent . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N,3-dimethyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of N,3-dimethyltetrahydro-2H-pyran-4-one.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: N,3-dimethyltetrahydro-2H-pyran-4-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in the formation of complex molecules.

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It may also serve as a building block for the synthesis of pharmaceutical agents.

Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N,3-dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

  • 3,3-dimethyltetrahydro-2H-pyran-4-amine
  • N,N-dimethyltetrahydro-2H-pyran-3-amine

Comparison: N,3-dimethyltetrahydro-2H-pyran-4-amine is unique due to the specific positioning of the dimethyl and amine groups on the tetrahydropyran ring. This configuration imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the amine group at the 4-position allows for different substitution patterns and interactions with molecular targets .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N,3-dimethyloxan-4-amine

InChI

InChI=1S/C7H15NO/c1-6-5-9-4-3-7(6)8-2/h6-8H,3-5H2,1-2H3

InChI Key

NJGSBSHBWBRWHE-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC1NC

Origin of Product

United States

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